

3-Bromo-2,2-bis(bromomethyl)propanol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Bromo-2,2-bis(bromomethyl)propanol
Cat. No.:	B3424701

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-2,2-bis(bromomethyl)propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of **3-Bromo-2,2-bis(bromomethyl)propanol** (CAS No. 1522-92-5), also known as Tribromoneopentyl alcohol. This trifunctional compound, featuring three primary bromine atoms and a primary hydroxyl group, is a versatile building block in organic synthesis. Its utility spans from being a key component in the manufacture of flame retardants to a precursor for complex molecular architectures in medicinal chemistry. This document outlines detailed experimental protocols for its synthesis, purification, and characterization by modern analytical techniques.

Physical and Chemical Properties

3-Bromo-2,2-bis(bromomethyl)propanol is a white solid at room temperature.^{[1][2]} It is generally insoluble in water but soluble in organic solvents like chloroform and slightly soluble in methanol.^{[3][4]} The compound is stable under normal conditions but is incompatible with strong oxidizing agents, alkali metals, nitrides, and strong reducing agents.^{[2][3]}

Table 1: Physical and Chemical Properties of **3-Bromo-2,2-bis(bromomethyl)propanol**

Property	Value	Source(s)
CAS Number	1522-92-5	[1]
Molecular Formula	C ₅ H ₉ Br ₃ O	[1]
Molecular Weight	324.87 g/mol	[1]
Appearance	White to off-white solid	[1] [2]
Melting Point	90 - 95 °C	[1]
Boiling Point	131 °C at 2.5 mmHg	[3]
Density	2.192 ± 0.06 g/cm ³ (Predicted)	[3]
Solubility	Insoluble in water; Soluble in Chloroform, slightly soluble in Methanol	[2] [3]
pKa	13.73 ± 0.10 (Predicted)	[3]
RTECS Number	UA7410000	[1]

Experimental Protocols

Synthesis of **3-Bromo-2,2-bis(bromomethyl)propanol**

The synthesis of **3-Bromo-2,2-bis(bromomethyl)propanol** is commonly achieved through the bromination of pentaerythritol. The following protocol is a composite method based on established procedures.[\[5\]](#)

Materials:

- Pentaerythritol
- Acetic Acid (glacial)
- Sulfur powder

- Liquid Bromine
- Methanol
- 10% Sodium Carbonate aqueous solution
- n-Pentane

Procedure:

- In a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 272.3g (2.0 mol) of pentaerythritol, 48.1g (1.5 mol) of sulfur powder, and 1361.5g of acetic acid.[6]
- With stirring, slowly add 639.2g (4.0 mol) of liquid bromine dropwise, ensuring the internal temperature does not exceed 50°C.[6]
- After the addition is complete, slowly raise the temperature to 120°C and continue stirring for 6 hours.[6]
- Monitor the reaction progress by a suitable method (e.g., TLC or GC) until the conversion of tribromoneopentyl alcohol reaches over 90%. [6]
- Reduce the temperature to 80°C and recover the acetic acid and hydrobromic acid by distillation under reduced pressure.[6]
- To the residue, add 975 mL of methanol and perform alcoholysis at 80°C for 2 hours.[6]
- Recover methanol and methyl acetate by distillation under reduced pressure.[6]
- Cool the residue to 50°C and add 1000 mL of water. Adjust the pH of the system to 7.0-8.0 with a 10% sodium carbonate aqueous solution while maintaining the temperature at 50°C and stirring for 30 minutes.[6]
- Cool the mixture to 50°C and add 585 mL of n-pentane. Stir for 30 minutes and then separate the organic phase.[6]

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity solid.

Materials:

- Crude **3-Bromo-2,2-bis(bromomethyl)propanol**
- Suitable solvent (e.g., n-pentane from the synthesis workup)

Procedure:

- Cool the organic phase obtained from the synthesis to 0°C to precipitate white crystals.[6]
- Collect the crystals by suction filtration.[6]
- Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
- Dry the purified crystals at 50°C for 6 hours.[6] A yield of approximately 93% with a purity of 99.6% (by GC) has been reported using this method.[6]

Analytical Characterization

Sample Preparation:

- Accurately weigh 10-20 mg of the purified product and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H NMR Spectroscopy Protocol:

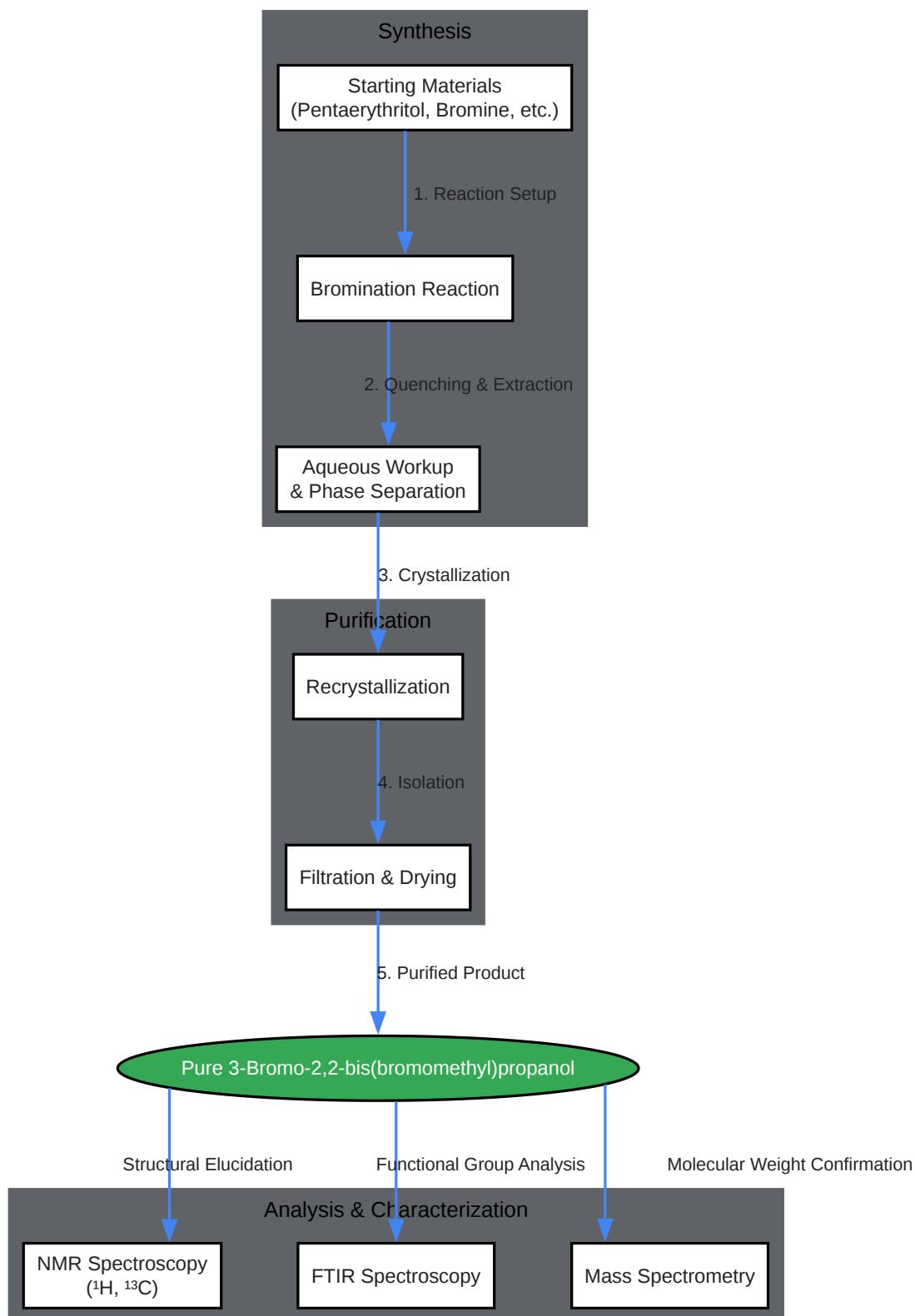
- Use a 400 MHz or higher NMR spectrometer.
- Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Calibrate the spectrum using the TMS peak at 0.00 ppm and integrate all distinct peaks.

- To confirm the hydroxyl (-OH) peak, add a drop of D₂O, shake the NMR tube, and re-acquire the spectrum; the -OH peak should disappear or significantly diminish.

Protocol:

- Obtain the IR spectrum of a thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- Use an FTIR spectrometer to record the spectrum from 4000 to 400 cm⁻¹.
- Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include a broad O-H stretch around 3300-3400 cm⁻¹, C-H stretching and bending, a C-O stretch, and a C-Br stretch.

Protocol:


- Analyze the purified product using a mass spectrometer, typically with an Electron Ionization (EI) source.
- Obtain the mass spectrum and identify the molecular ion peak and major fragmentation patterns.
- The mass spectrum is expected to show a characteristic isotopic pattern for a tribrominated compound.

Reactivity and Applications

3-Bromo-2,2-bis(bromomethyl)propanol is a bifunctional molecule with both nucleophilic (hydroxyl) and electrophilic (bromomethyl) centers. The hydroxyl group can undergo typical alcohol reactions such as esterification and oxidation. The carbon-bromine bonds are susceptible to nucleophilic substitution. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules.^[7]

Its primary industrial application is as a reactive flame retardant in the production of elastomers, coatings, and foams.^[8] In the context of drug development, its structural motifs can be incorporated into larger molecules to modulate their physicochemical properties. It is also noted to be a potential mutagen, a property attributed to its ability to act as an alkylating agent.^[1]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and analysis of **3-Bromo-2,2-bis(bromomethyl)propanol**.

Safety and Handling

3-Bromo-2,2-bis(bromomethyl)propanol should be handled with caution as it is considered hazardous.^[1] Direct physical contact should be avoided.^[1] All handling should occur in a chemical fume hood.^[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.^[1] In case of a spill, the solid material should be dampened with alcohol and transferred to a suitable container for disposal.

[\[1\]](#)

First Aid Measures:^[1]

- Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical and seek immediate medical attention.
- Inhalation: Move the person to fresh air. If symptoms develop, seek medical attention.
- Skin Contact: Immediately flush the affected skin with water while removing contaminated clothing. Wash the affected area thoroughly with soap and water.
- Eye Contact: Immediately flush the eyes with water or normal saline solution for 20-30 minutes and seek immediate medical attention.

Store the compound in a cool, dry, and dark location in a tightly sealed container, away from incompatible materials.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Bromo-2,2-bis(bromomethyl)propanol synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Bromo-2,2-bis(bromomethyl)propanol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3424701#3-bromo-2-2-bis-bromomethyl-propanol-physical-and-chemical-properties\]](https://www.benchchem.com/product/b3424701#3-bromo-2-2-bis-bromomethyl-propanol-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com